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molecular formula C16H14ClN3O2S B8535565 N'-{4-[(1,2-Benzothiazol-5-yl)oxy]-3-chlorophenyl}-N,N-dimethylurea CAS No. 89721-84-6

N'-{4-[(1,2-Benzothiazol-5-yl)oxy]-3-chlorophenyl}-N,N-dimethylurea

Cat. No. B8535565
M. Wt: 347.8 g/mol
InChI Key: YFCSHKVSEYCJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04589910

Procedure details

5 parts of gaseous dimethylamine were passed into 30.3 parts of 5-(2'-chloro-4'-isocyanatophenoxy)-benzisothiazole and 300 parts of diethyl ether at from 20° to 30° C., the mixture was stirred for 12 hours at this temperature and the resulting precipitate was then isolated and dried. 27.5 parts (70% of theory) of 5-(2'-chloro-4'-dimethylaminocarbonylaminophenoxy)-benzisothiazole of melting point 149° C. were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Cl:4][C:5]1[CH:20]=[C:19]([N:21]=[C:22]=[O:23])[CH:18]=[CH:17][C:6]=1[O:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[CH:13][C:12]=2[CH:16]=1>C(OCC)C>[Cl:4][C:5]1[CH:20]=[C:19]([NH:21][C:22]([N:2]([CH3:3])[CH3:1])=[O:23])[CH:18]=[CH:17][C:6]=1[O:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[CH:13][C:12]=2[CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OC=2C=CC3=C(C=NS3)C2)C=CC(=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate was then isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(OC=2C=CC3=C(C=NS3)C2)C=CC(=C1)NC(=O)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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